

Technical Guide: Solubility and Properties of Amino-Trifluoromethyl-Biphenyl Derivatives

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Compound of Interest

Compound Name:	3-Amino-4-(trifluoromethyl)biphenyl
Cat. No.:	B12080030

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Abstract

This technical guide addresses the solubility characteristics of amino-trifluoromethyl-biphenyl compounds, with a specific focus on isomers of **"3-Amino-4-(trifluoromethyl)biphenyl."** A comprehensive search for quantitative solubility data for the exact molecule **"3-Amino-4-(trifluoromethyl)biphenyl"** did not yield specific results, suggesting it is a less commonly synthesized or characterized isomer. This guide therefore provides available data on closely related isomers and outlines general experimental protocols for determining the solubility of such aromatic compounds. The information is intended to serve as a valuable resource for researchers in drug development and chemical synthesis by providing a comparative data framework and practical methodologies.

Introduction

Amino-trifluoromethyl-biphenyls are a class of organic compounds that hold significant interest in medicinal chemistry and materials science. The presence of a biphenyl scaffold, an amino group, and a trifluoromethyl group imparts a unique combination of properties, including potential biological activity and altered physicochemical characteristics such as lipophilicity and metabolic stability. Understanding the solubility of these compounds is a critical first step in their development as potential pharmaceutical intermediates or active ingredients.

This document summarizes the available physical and chemical property data for isomers of the requested compound and provides standardized experimental protocols for solubility determination.

Physicochemical Properties of Amino-Trifluoromethyl-Biphenyl Isomers

While specific data for "**3-Amino-4-(trifluoromethyl)biphenyl**" is not readily available in the public domain, data for structurally similar isomers have been compiled below. These data can provide valuable insights into the expected properties of the target compound.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Notes
3-Amino-4'-(trifluoromethyl)biphenyl hydrochloride	1211195-38-8	C ₁₃ H ₁₁ ClF ₃ N	273.68	Solid	Hydrochloride salt form. [1] [2]
3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl	400747-98-0	C ₁₃ H ₁₀ F ₃ N	237.22	-	Data from chemical suppliers. [3]
4-Amino-2'-(trifluoromethyl)biphenyl hydrochloride	811842-57-6	C ₁₃ H ₁₁ ClF ₃ N	273.68	Solid	Purity reported as ≥95%. [4]
4-Amino-3',5'-bis(trifluoromethyl)biphenyl	327-78-6	C ₁₄ H ₉ F ₆ N	305.22	White to off-white crystalline solid	Slightly soluble in organic solvents; insoluble in water. [5]
4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl	341-58-2	C ₁₄ H ₁₀ F ₆ N ₂	320.23	-	Data from a commercial supplier. [6]

Note: The solubility for most of these compounds is not quantitatively documented in readily accessible sources. General solubility characteristics for biphenyl compounds indicate they are typically insoluble in water but soluble in common organic solvents.[\[7\]](#)

Experimental Protocols for Solubility Determination

For a novel or less-characterized compound like "3-Amino-4-(trifluoromethyl)biphenyl," experimental determination of solubility is necessary. The following are standard methodologies

employed in the pharmaceutical industry.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

- **Preparation:** Add an excess amount of the crystalline test compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol, acetonitrile).
- **Equilibration:** Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Reporting:** Express the solubility in units such as mg/mL, µg/mL, or mol/L.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which the compound precipitates is

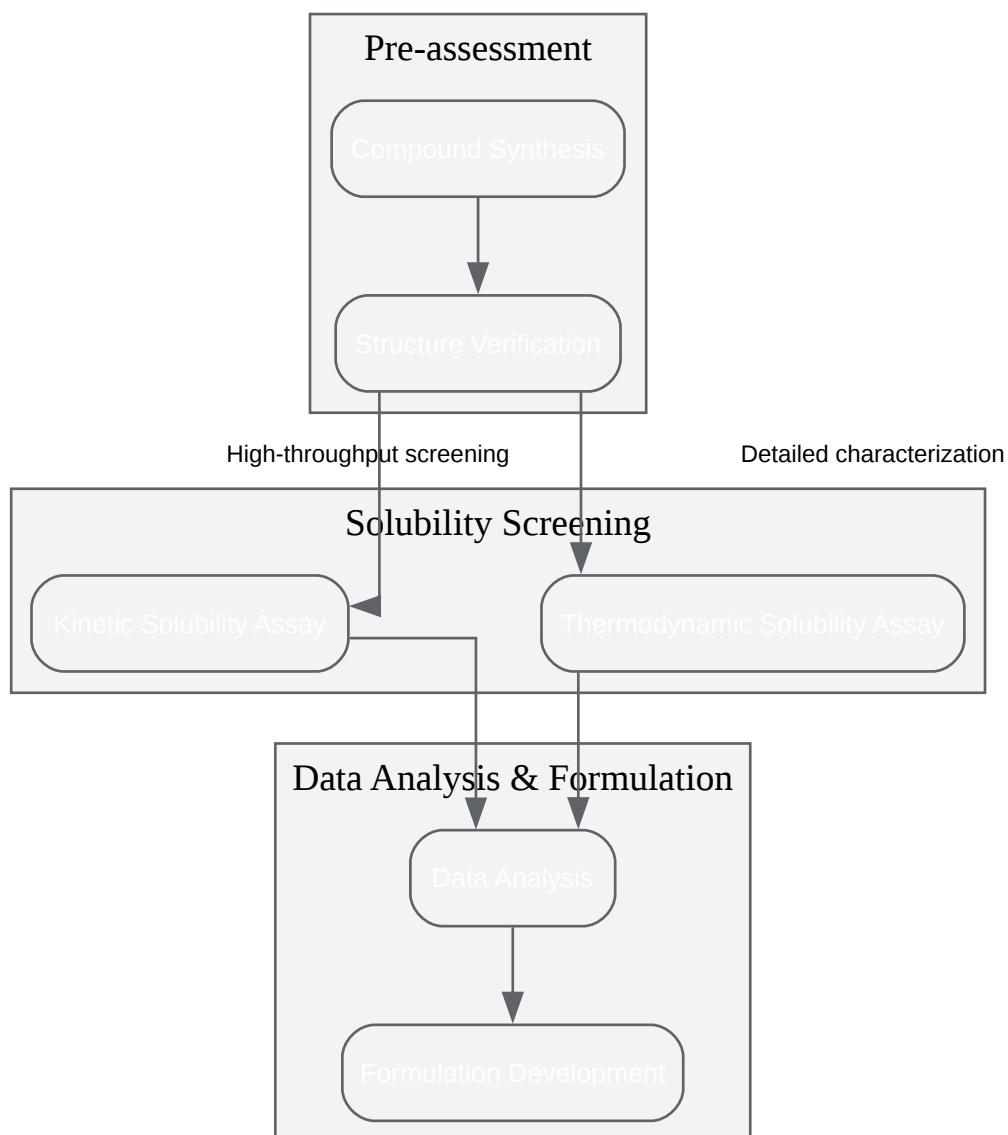
determined.

Detailed Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
- Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.
- Addition to Aqueous Buffer: Transfer a small volume of each dilution to another plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.



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